

Methyl 5-methoxybenzofuran-2-carboxylate: A Versatile Scaffold for Medicinal Chemistry

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Compound of Interest

Compound Name: Methyl 5-methoxybenzofuran-2-carboxylate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among the various substituted benzofurans, **Methyl 5-methoxybenzofuran-2-carboxylate** has emerged as a particularly valuable scaffold for the development of novel therapeutic agents. Its structural features, including the methoxy group at the 5-position and the methyl carboxylate at the 2-position, provide key anchor points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on this core, along with detailed experimental protocols and insights into their mechanisms of action.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the **Methyl 5-methoxybenzofuran-2-carboxylate** scaffold and its subsequent derivatization are crucial steps in the drug discovery process. Various synthetic routes have been developed to access this core and its analogs.

General Synthetic Strategies

A common approach to the benzofuran-2-carboxylate core involves the reaction of a substituted salicylaldehyde with an α -bromo ester in the presence of a base, such as

potassium carbonate, followed by cyclization.[1] For the synthesis of derivatives, functional groups on the benzofuran ring can be introduced before or after the formation of the heterocyclic system. Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.[2] The carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.

Experimental Protocol: Synthesis of Halogenated Derivatives of a Related Scaffold

While a specific protocol for the target scaffold is not readily available in the literature, the following procedure for the synthesis of a closely related compound, methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate, provides a valuable template.[2]

Starting Material: Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

- **Bromination of the Benzene Ring:** To a solution of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (20 mmol) in chloroform (20 mL), a solution of bromine (20 mmol) in chloroform (10 mL) is added dropwise with stirring over 30 minutes. The stirring is continued for 8 hours at room temperature. After completion of the reaction, the mixture is filtered, and the solvent is evaporated to yield methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate.[2]
- **Bromination of the Methyl Group:** To a solution of the product from step 1 (20 mmol) in dry carbon tetrachloride (50 mL), N-bromosuccinimide (NBS) (20 mmol) and a catalytic amount of benzoyl peroxide are added. The reaction mixture is refluxed for 8 hours. After completion, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate.[2]

This protocol can be adapted for the synthesis of various halogenated derivatives of the **Methyl 5-methoxybenzofuran-2-carboxylate** scaffold by modifying the starting materials and reaction conditions.

Biological Activities and Therapeutic Potential

Derivatives of the benzofuran scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects.[\[3\]](#)[\[4\]](#) The specific substitutions on the **Methyl 5-methoxybenzofuran-2-carboxylate** core play a crucial role in determining the biological activity and potency.

Antimicrobial Activity

Benzofuran derivatives have shown promising activity against a range of bacterial and fungal pathogens.[\[5\]](#) The introduction of halogen atoms, particularly bromine, has been shown to enhance the antimicrobial properties of benzofuran compounds.[\[2\]](#)

Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound	Test Organism	MIC (µg/mL)	Reference
Halogenated methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative	Gram-positive cocci	Not specified	[2]
Halogenated methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative	Gram-negative rods	Not specified	[2]
Halogenated methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative	Yeasts	Not specified	[2]

Note: Specific MIC values for derivatives of the target scaffold are not available in the cited literature. The table indicates the types of organisms tested for a closely related series of compounds.

Anticancer Activity

The benzofuran scaffold is a key component of numerous natural and synthetic compounds with potent anticancer properties.[\[4\]](#)[\[6\]](#) Derivatives of benzofuran-2-carboxylates have been

investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.[\[6\]](#)

Table 2: Anticancer Activity of Selected Benzofuran-2-Carboxamide Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
50g (A benzofuran-2-carboxamide derivative)	HCT-116	0.87	[6]
50g	HeLa	0.73	[6]
50g	HepG2	5.74	[6]
50g	A549	0.57	[6]
16b (A 3-methylbenzofuran derivative with a p-methoxy group)	A549	1.48	[6]

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core scaffold. For anticancer activity, substitutions at the C-2 and C-3 positions have been found to be crucial.[\[7\]](#) The introduction of a methyl group at the C-3 position has been shown to significantly increase antiproliferative activity.[\[8\]](#) Furthermore, the presence of a methoxy group at the C-6 position has been associated with maximal activity in some series of compounds.[\[5\]](#) In the case of antimicrobial agents, the presence of electron-donating groups like methyl and methoxy, as well as electron-withdrawing groups like fluoro, has been shown to result in better antibacterial and moderate antifungal activity.[\[1\]](#)

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds is typically evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay[9]

- Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at a suitable temperature. The culture is then diluted to a standardized concentration (e.g., 1×10^6 cfu/mL).[9]
- Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent like DMSO and then serially diluted in the broth medium in a 96-well microplate to obtain a range of concentrations.
- Inoculation and Incubation: The standardized inoculum is added to each well of the microplate. A negative control (broth with DMSO) and a positive control (broth with a standard antibiotic) are included. The plates are incubated for 24-48 hours at the optimal growth temperature for the microorganism.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a viability indicator like resazurin.[9]

In Vitro Cytotoxicity Assay

The anticancer activity of the compounds is often assessed by evaluating their cytotoxicity against various cancer cell lines using assays like the MTT assay.

Protocol: MTT Assay[9]

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
- MTT Addition: After the incubation period, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours.

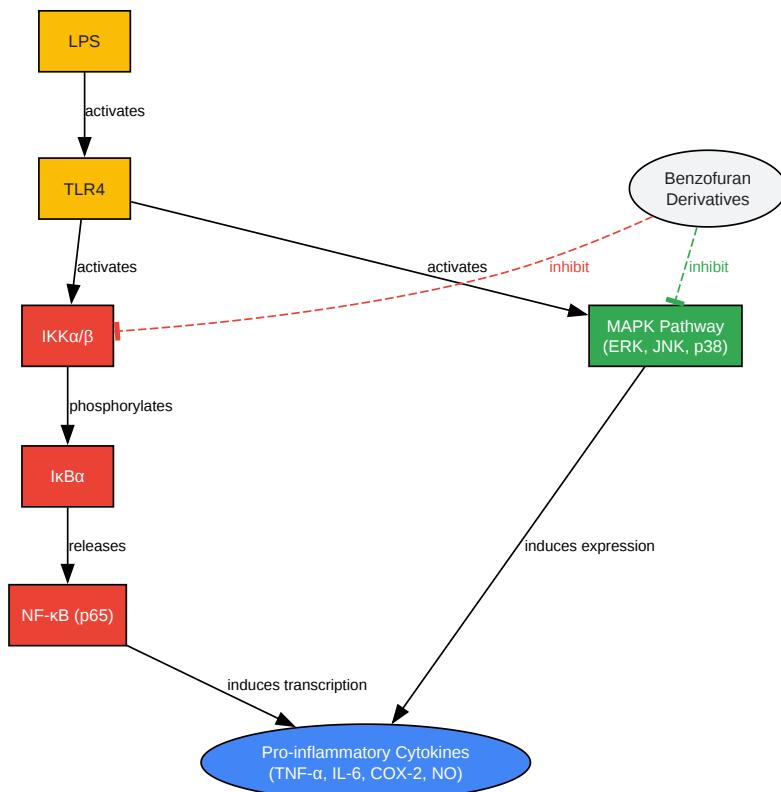
- Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[\[9\]](#)

Signaling Pathways and Mechanism of Action

Benzofuran derivatives have been shown to exert their biological effects through various mechanisms of action, often by modulating key cellular signaling pathways.

Inhibition of Inflammatory Pathways

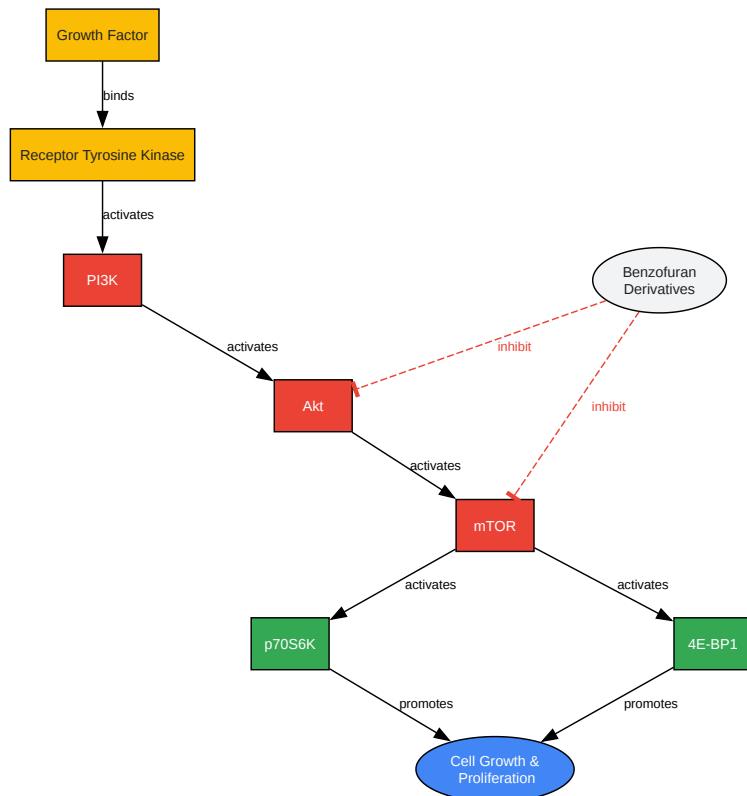
Several benzofuran derivatives have demonstrated anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[\[1\]](#)[\[10\]](#) These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[\[1\]](#)

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Caption: Inhibition of NF- κ B and MAPK signaling pathways by benzofuran derivatives.

Modulation of Cancer-Related Pathways

In the context of cancer, benzofuran derivatives have been shown to interfere with critical signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.^[8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran derivatives.

Conclusion

Methyl 5-methoxybenzofuran-2-carboxylate represents a promising and versatile scaffold in medicinal chemistry. Its amenability to chemical modification allows for the generation of diverse libraries of compounds with a wide range of biological activities. The insights into the synthesis, structure-activity relationships, and mechanisms of action presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical core. Future research focused on synthesizing and evaluating novel derivatives of this scaffold is warranted to unlock its full potential in the development of new and effective treatments for various diseases.

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